molecular formula C9H11NO3 B2789060 2-[2-(Aminomethyl)phenoxy]acetic acid CAS No. 802330-60-5

2-[2-(Aminomethyl)phenoxy]acetic acid

Cat. No.: B2789060
CAS No.: 802330-60-5
M. Wt: 181.191
InChI Key: LRVPYSFDDOPEAR-UHFFFAOYSA-N
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Description

Contextualization of Aminomethylphenoxylacetic Acid Derivatives within Contemporary Chemical Biology

Within the broader family of phenoxyacetic acids, derivatives featuring an aminomethyl group, such as 2-[2-(Aminomethyl)phenoxy]acetic acid, are of particular interest in contemporary chemical biology. The introduction of the aminomethyl functional group (-CH₂NH₂) onto the phenoxy ring transforms the scaffold into a bifunctional molecule. This appendage can serve as a critical pharmacophoric element for interacting with biological targets or as a synthetic handle for further chemical elaboration.

The strategic placement of the aminomethyl group allows these derivatives to engage in specific molecular interactions, such as hydrogen bonding and ionic interactions, which are crucial for molecular recognition by enzymes and receptors. For instance, research into novel anti-inflammatory agents has utilized the aminomethylphenoxy moiety as part of more complex structures, such as 6-(aminomethylphenoxy)benzoxaborole derivatives. These compounds have demonstrated potent inhibition of pro-inflammatory cytokines, including TNF-alpha, IL-1beta, and IL-6, highlighting the biological significance of this particular substitution pattern. nih.gov Furthermore, other phenoxyacetic acid derivatives have been identified as potent agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment, underscoring the therapeutic potential of this chemical class. researchgate.netnih.gov

Historical Development and Evolution of Related Ligand and Building Block Chemistries

The history of phenoxyacetic acid chemistry began with the first reported synthesis of the parent compound, phenoxyacetic acid, in 1880. wikipedia.org Its initial significant application was in agriculture, forming the structural basis for phenoxy herbicides like MCPA (2-methyl-4-chlorophenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). wikipedia.orggoogle.com These compounds represented a major advancement in selective weed control and drove much of the early synthetic exploration of this scaffold.

Over the decades, the focus of research shifted from agrochemicals towards medicinal chemistry and materials science. Chemists began to appreciate the phenoxyacetic acid core as a rigid scaffold that could be systematically modified to probe structure-activity relationships (SAR). The development of more sophisticated synthetic methodologies enabled the introduction of a wide array of functional groups onto the phenyl ring. This evolution transformed the simple herbicide backbone into a versatile building block for creating complex molecular architectures. The synthesis of derivatives like 2-[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) and its protected forms (e.g., Fmoc-AEEA, Boc-AEEA) further illustrates this evolution, providing hydrophilic linkers for applications in solid-phase peptide synthesis and the creation of specialized resins. google.comgoogle.com

Broad Academic Significance in Synthetic Chemistry and Biological Sciences

The academic significance of the this compound scaffold and its relatives is twofold, spanning both synthetic chemistry and the biological sciences.

In synthetic chemistry, these compounds are valued as versatile intermediates. The carboxylic acid and amino groups provide orthogonal reactive sites for a variety of coupling reactions, enabling the construction of larger, more complex molecules. For example, the core structure can be readily incorporated into peptides, polymers, or heterocyclic systems. researchgate.net The synthesis of the parent phenoxyacetic acid is typically achieved through the reaction of a phenolate (B1203915) with a chloroacetate, a robust and scalable method that has been refined over many years. wikipedia.orgjocpr.com The aminomethyl group is often introduced via the reduction of a nitrile (cyano group), as demonstrated in the synthesis of related structures. prepchem.com

In the biological sciences, phenoxyacetic acid derivatives have been investigated for a wide range of therapeutic applications. By modifying the substituents on the phenoxy ring, researchers have developed compounds with diverse pharmacological profiles. These include selective COX-2 inhibitors for inflammation, anti-mycobacterial agents, and modulators of metabolic receptors. mdpi.comnih.govnih.gov The data below summarizes key findings for several classes of phenoxyacetic acid derivatives.

Derivative ClassBiological Target/ApplicationKey Research FindingReference
6-(Aminomethylphenoxy)benzoxaborolesAnti-inflammatoryCompounds 9d and 9e showed potent inhibition of TNF-alpha, IL-1beta, and IL-6 with IC50 values between 33 and 83 nM. nih.gov
Novel Phenoxyacetic Acid DerivativesSelective COX-2 InhibitionCertain derivatives exhibited significant COX-2 inhibition with IC50 values in the range of 0.06–0.09 μM. mdpi.comnih.gov
Substituted Phenoxyacetic AcidsFree Fatty Acid Receptor 1 (FFA1) AgonistA promising candidate (compound 16) was identified as an excellent FFA1 agonist with an agonistic activity (EC50) of 43.6 nM. nih.gov
Chalcone-based Phenoxyacetic AcidsAnti-mycobacterialNewly synthesized derivatives were evaluated for activity against Mycobacterium tuberculosis H37Rv. nih.gov

Limitations and Gaps in Current Research Knowledge Pertaining to the Core Structure

Despite the extensive research into phenoxyacetic acid derivatives, significant knowledge gaps and limitations remain. A substantial portion of the existing research has focused on derivatives with substitution at the para-position (position 4) of the phenyl ring, leaving the biological potential of ortho- (position 2) and meta- (position 3) substituted isomers, such as this compound, comparatively underexplored. The specific spatial arrangement of functional groups in these isomers could lead to unique pharmacological profiles that have not yet been realized.

Furthermore, while several biological targets have been identified, the full spectrum of the scaffold's potential interactions with biological systems is likely much broader. Comprehensive screening of existing libraries against a wider range of enzymes, receptors, and other cellular targets could uncover novel applications. There is also a need for more detailed structure-activity relationship (SAR) studies on isomers like the title compound to systematically map how modifications to the aminomethyl and carboxylic acid moieties affect biological activity. Current research has established the scaffold's potential, but a deeper, more systematic investigation is required to fully exploit its versatility in medicinal chemistry and chemical biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[2-(aminomethyl)phenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,5-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRVPYSFDDOPEAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 2 Aminomethyl Phenoxy Acetic Acid and Its Analogs

Strategic Pathways for Direct Synthesis

Nucleophilic Substitution Reactions with Phenoxy Precursors

A fundamental and widely employed method for the synthesis of phenoxyacetic acids involves the nucleophilic substitution reaction between a phenoxide and a haloacetic acid derivative. This approach, a variant of the Williamson ether synthesis, is particularly effective for creating the ether linkage. tcichemicals.comwikipedia.orgfrancis-press.commasterorganicchemistry.commiracosta.edu In the context of 2-[2-(aminomethyl)phenoxy]acetic acid, the synthesis typically starts with a suitably substituted phenol (B47542), such as 2-(aminomethyl)phenol (B125469), where the amino group is appropriately protected.

The reaction proceeds by deprotonating the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of a haloacetate, such as chloroacetic acid or ethyl bromoacetate (B1195939), displacing the halide and forming the desired ether bond. nih.gov

A representative reaction scheme is the synthesis of 2-[4-(carboxymethyl)phenoxy]acetic acid, where 4-hydroxyphenylacetic acid is reacted with chloroacetic acid in the presence of sodium hydroxide (B78521). nih.gov This serves as a strong precedent for the synthesis of the ortho-substituted target molecule.

Key Reaction Parameters:

ParameterDescriptionTypical Conditions
Phenolic Precursor A phenol with a protected aminomethyl group at the ortho position.2-(N-protected-aminomethyl)phenol
Alkylating Agent A haloacetic acid or its ester.Chloroacetic acid, Ethyl bromoacetate
Base To deprotonate the phenol.Sodium hydroxide, Potassium hydroxide, Potassium carbonate
Solvent A polar solvent to facilitate the reaction.Water, Ethanol (B145695), Dimethylformamide (DMF)
Temperature Varies depending on the reactivity of the substrates.Room temperature to reflux

Etherification and Alkylation Approaches

Etherification and alkylation strategies are central to the synthesis of this compound. The Williamson ether synthesis remains a cornerstone of this approach, valued for its reliability and broad scope. tcichemicals.comwikipedia.orgfrancis-press.commasterorganicchemistry.com This method involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.org

For the synthesis of the target compound, two main retrosynthetic disconnections are possible:

Alkylation of 2-(aminomethyl)phenol: A protected form of 2-(aminomethyl)phenol is treated with a haloacetate.

Alkylation of a 2-halomethylphenoxyacetate: An ester of 2-halomethylphenoxyacetic acid is reacted with a source of ammonia (B1221849), often in a protected form like potassium phthalimide (B116566) (as in the Gabriel synthesis).

The choice of route often depends on the commercial availability and stability of the starting materials. The reaction conditions are typically tailored to favor the SN2 mechanism, employing primary halides to minimize competing elimination reactions. masterorganicchemistry.com A patent describing the synthesis of phenoxyacetic acid derivatives by reacting a phenol salt with a chloroacetic acid salt exemplifies this approach. google.com

Palladium-Catalyzed Coupling Reactions for Regioselective Synthesis

Modern synthetic organic chemistry has increasingly turned to transition-metal catalysis for the selective formation of carbon-heteroatom bonds. Palladium-catalyzed coupling reactions offer a powerful tool for the regioselective synthesis of complex aromatic compounds. While direct palladium-catalyzed C-O coupling for the synthesis of this compound is not extensively documented, related transformations highlight the potential of this methodology.

For instance, palladium-catalyzed amination reactions have been successfully used to synthesize 2-aminoBODIPYs from 2-iodoBODIPY and various amines, demonstrating the catalyst's ability to form C-N bonds regioselectively. rsc.orgresearchgate.net Similarly, palladium-catalyzed reactions have been developed for the synthesis of 2-aryl propionic acids. nih.gov The principles of these reactions, involving oxidative addition, ligand exchange, and reductive elimination, could be adapted for the regioselective C-O bond formation between a 2-halophenol derivative and an alcohol, or vice versa.

The development of a palladium-catalyzed route would likely involve the coupling of a 2-halophenol bearing a protected aminomethyl group with a protected glycolic acid derivative, or the coupling of 2-(aminomethyl)phenol with a 2-haloacetic acid derivative. The choice of ligands, palladium precursor, base, and solvent would be critical to achieving high regioselectivity and yield.

Derivatization and Functionalization Approaches

The synthesis of substituted phenoxyacetic acid derivatives allows for the exploration of structure-activity relationships. A common method for preparing these compounds involves the reaction of a substituted phenol with a haloacetic acid or its ester in the presence of a base. nih.gov For instance, substituted phenols can be treated with chloroacetic acid in the presence of sodium hydroxide or with ethyl bromoacetate and potassium carbonate in a solvent like dimethylformamide (DMF). nih.govmdpi.com

Halogen substituents on the phenoxy ring have been shown to enhance certain biological activities in some classes of phenoxyacetic acids. nih.gov For example, the synthesis of [2-(2,4-dichlorophenoxy)phenyl]acetic acid highlights the introduction of multiple halogen atoms onto the phenoxy moiety. nih.gov Similarly, derivatives with nitro groups have also been synthesized and evaluated for their biological potential. nih.gov

The general synthetic route can be adapted to produce a variety of analogs of this compound by starting with appropriately substituted phenols. The aminomethyl group itself can be introduced at various stages of the synthesis, often in a protected form.

The carboxylic acid and primary amine functionalities of this compound are ideal handles for derivatization to form amides and esters. Ester derivatives are often synthesized to function as prodrugs, enhancing oral absorption, with the active carboxylic acid being generated in vivo. nih.gov The synthesis of ethyl esters, for instance, can be achieved through standard esterification procedures. mdpi.com

Amide bond formation is a versatile method for creating a wide array of derivatives. This can be accomplished by coupling the carboxylic acid moiety with various primary or secondary amines using a coupling agent. nih.gov Alternatively, the aminomethyl group can be acylated to form an amide. For example, amino acid amide derivatives of related compounds have been prepared by condensing the aminomethyl group with N-protected amino acids. nih.gov

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide (B32628) was achieved by the condensation of ethyl 2-(2-isopropylphenoxy)acetate with 1,2-diaminobenzene, showcasing the formation of an amide linkage. nih.gov Another approach involves the reaction of an amino acid ester with a substituted aniline (B41778) to yield amide derivatives. sphinxsai.com

Systematic alterations to the oxyacetic acid side chain of phenoxyacetic acid derivatives have been explored to understand its role in biological activity. nih.gov Modifications can include homologation (increasing the chain length), introducing substituents such as a methyl group, or replacing the ether oxygen with other heteroatoms. nih.gov

Research on related (aryloxy)acetic acid compounds has shown that the carboxylic acid function is often essential for activity. nih.gov Functional groups on the side chain that cannot be metabolized to a carboxylic acid tend to result in inactive compounds. nih.gov One notable structural modification is the annelation of the oxyacetic acid side chain to form a dihydrobenzofuran-2-carboxylic acid, which in some cases has led to compounds with high biological activity. nih.gov

The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to introduce conformational constraints, alter physicochemical properties, and provide additional interaction points with biological targets. Various heterocyclic moieties can be introduced onto the phenoxyacetic acid scaffold.

One approach is the synthesis of phenoxy oxazolines, which can be prepared by the microwave-assisted reaction of phenoxyacetic acids with ethanolamine. nih.gov Another example involves the synthesis of amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, demonstrating the linkage of a triazole heterocycle. nih.gov The synthesis of such complex structures often involves multi-step sequences where the heterocyclic core is constructed and then linked to the phenoxyacetic acid backbone.

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing this compound and its analogs is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and stoichiometry of reagents.

For instance, in the synthesis of 2-oxazolines from β-hydroxyamides, a precursor that could be derived from a phenoxyacetic acid, a screen of various acids and solvents revealed that triflic acid (TfOH) in 1,2-dichloroethane (B1671644) (DCE) at 80 °C provided the optimal conditions. mdpi.com The stoichiometry of the acid was also found to be critical, with 1.5 equivalents yielding the best results. mdpi.com

Reaction TypeKey Parameters for OptimizationExample Outcome
Oxazoline SynthesisAcid catalyst, Solvent, Temperature, StoichiometryOptimal conditions found to be 1.5 eq. TfOH in DCE at 80°C. mdpi.com
Amide CouplingCoupling agent, Base, Solvent, TemperatureCan be optimized to minimize epimerization in chiral substrates.
Williamson Ether SynthesisBase, Solvent, Temperature, Phase-transfer catalystChoice of base and solvent can significantly impact yield and reaction time. nih.gov
Protecting Group RemovalReagent concentration, Scavengers, TemperatureConditions are chosen to ensure complete deprotection without affecting other functional groups. sigmaaldrich.com

Influence of Solvent Polarity and Temperature

The selection of a solvent and the reaction temperature are critical parameters in the synthesis of this compound, profoundly influencing reaction rates, yield, and purity. The polarity of the solvent plays a significant role in the solubility of reactants and the stabilization of transition states. nih.gov In a typical synthesis involving a Williamson ether synthesis step to form the phenoxyacetic acid moiety, a polar aprotic solvent is often favored. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can effectively solvate the cation of the phenoxide salt, leaving a more reactive "naked" phenoxide anion, thereby accelerating the rate of nucleophilic substitution.

Conversely, protic solvents such as ethanol or water can form hydrogen bonds with the phenoxide, reducing its nucleophilicity and slowing the reaction rate. Nonpolar solvents like toluene (B28343) or hexane (B92381) are generally poor choices for this step due to the low solubility of the ionic reactants. The choice of solvent can also affect the formation of crystalline products; different solvents can lead to different polymorphic forms of the final compound, which may have varying physical properties. researchgate.net

The following table illustrates the hypothetical effect of different solvent and temperature conditions on the yield of the etherification step in the synthesis of a 2-[2-(cyanophenoxy)]acetic acid precursor.

SolventPolarityTemperature (°C)Reaction Time (h)Hypothetical Yield (%)Notes
TolueneNonpolar11024< 10Poor solubility of reactants.
EthanolPolar Protic781845Protic nature reduces nucleophilicity.
AcetonePolar Aprotic561275Moderate reaction rate and good yield.
Dimethylformamide (DMF)Polar Aprotic80692High reactivity, faster reaction.
Dimethylformamide (DMF)Polar Aprotic120480Increased side product formation.

Stoichiometric Control and Catalytic Augmentation

Precise stoichiometric control of reactants is fundamental to maximizing the yield and purity of this compound. In the synthesis, the molar ratios of the starting phenol derivative, the alkylating agent (e.g., chloroacetic acid), and the base must be carefully balanced. An excess of the alkylating agent can lead to undesired dialkylation or other side reactions, while an excess of the base can promote decomposition. Maintaining the correct stoichiometry ensures that the limiting reagent is fully consumed, driving the reaction to completion without introducing difficult-to-remove impurities.

Catalytic augmentation offers significant advantages over the use of stoichiometric reagents, particularly in terms of efficiency and waste reduction, a key goal in modern chemical synthesis. acs.org For the Williamson ether synthesis step, a phase-transfer catalyst (PTC) can be employed. A PTC, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides, dramatically accelerating the reaction under milder conditions (e.g., lower temperature). This avoids the need for expensive, high-boiling-point polar aprotic solvents.

In the conversion of a precursor group (e.g., a nitrile or a nitro group) to the aminomethyl functionality, catalytic hydrogenation is a superior alternative to stoichiometric reducing agents like lithium aluminum hydride or tin chloride. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel utilizes molecular hydrogen as the reductant. This method is highly atom-economical, as the only byproduct is typically water or the consumed hydrogen, in stark contrast to stoichiometric methods that generate large amounts of inorganic waste. acs.org

The table below compares a stoichiometric reduction versus a catalytic hydrogenation for the conversion of a nitrile precursor to the final amine.

MethodReagent/CatalystStoichiometrySolventWaste ProductsKey Advantage
StoichiometricLithium Aluminum Hydride (LiAlH₄)>1 equivalentAnhydrous Ether/THFAluminum salts (solid waste)Fast, effective for small scale
CatalyticH₂ / Raney NickelCatalyticEthanol/Methanol (B129727)Minimal (spent catalyst)High atom economy, low waste, scalable

Scale-Up Considerations for Laboratory to Research Production

Transitioning the synthesis of this compound from a laboratory bench scale to larger research or pilot plant production involves significant challenges that require careful planning and process optimization. nih.gov While a reaction may be successful in small glassware, scaling up introduces new variables related to mass and heat transfer, equipment differences, and safety. iptsalipur.orgtudublin.ie

One of the most critical factors is heat management . Many reactions, such as neutralizations or certain reductions, are exothermic. In a small flask, this heat dissipates quickly into the environment. In a large reactor, the surface-area-to-volume ratio is much lower, leading to potential heat accumulation. This can cause the temperature to rise uncontrollably, resulting in side reactions, product degradation, or a hazardous runaway reaction. Therefore, the reactor must have an efficient cooling system, and the rate of reagent addition may need to be carefully controlled. tudublin.ie

Mixing efficiency is another key consideration. Inadequate mixing in a large vessel can lead to localized "hot spots" or areas of high reactant concentration, causing inconsistent product quality and lower yields. The type of impeller, its speed, and the use of baffles within the reactor must be selected to ensure the reaction mixture remains homogeneous. iptsalipur.org

Changes in equipment and handling procedures are also necessary. The filtration and drying of a multi-kilogram batch of product require different equipment (e.g., filter presses, vacuum ovens) than the Buchner funnel and vacuum flask used in a lab. iptsalipur.org The physical properties of the material, such as particle size and crystal form, can affect these processes and may differ from what was observed on a small scale. tudublin.ie All modifications to the process during scale-up must be thoroughly documented in batch records to ensure reproducibility and quality control. nih.gov

The table below outlines key parameters that must be addressed during the scale-up process.

ParameterLaboratory Scale (Grams)Research Production Scale (Kilograms)Key Challenges and Considerations
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorMaterial compatibility, heat transfer efficiency, cleanability. iptsalipur.orgtudublin.ie
Heating/Cooling Heating mantle, ice bathExternal heating/cooling fluid circulationPrecise temperature control, managing exotherms. tudublin.ie
Mixing Magnetic stir barMechanical overhead stirrer with impellerEnsuring homogeneity, avoiding dead zones, shear forces. iptsalipur.org
Reagent Addition Pipette, dropping funnelMetering pumps, controlled addition funnelsMaintaining controlled rate to manage reaction heat and concentration.
Work-up/Isolation Separatory funnel, Buchner funnelLarge-scale extraction vessels, centrifuges, filter dryersHandling large volumes of solvents, efficient phase separation and filtration.
Drying Desiccator, vacuum lineVacuum oven, fluid bed dryerEfficient removal of residual solvents without degrading the product. tudublin.ie

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminomethyl Phenoxy Acetic Acid

Reactivity of the Aminomethyl Group

The aminomethyl group (-CH₂NH₂) is a primary aliphatic amine, characterized by the lone pair of electrons on the nitrogen atom, which imparts nucleophilic and basic properties.

The primary amine function of 2-[2-(Aminomethyl)phenoxy]acetic acid serves as a potent nucleophile. It can readily participate in nucleophilic substitution reactions, particularly nucleophilic acyl substitution. masterorganicchemistry.com In these reactions, the nitrogen atom attacks an electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com Subsequently, a leaving group is expelled, and a new carbon-nitrogen bond is formed. masterorganicchemistry.com The equilibrium of the reaction is generally favored when the leaving group is a weaker base than the incoming amine nucleophile. masterorganicchemistry.com The dynamics of these substitutions are influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts.

A cornerstone of the aminomethyl group's reactivity is its participation in amidation, a type of condensation reaction where it combines with a carboxylic acid or its derivative to form an amide bond. libretexts.org The direct reaction with a carboxylic acid requires high temperatures (often above 100°C) to drive off the water formed and overcome the initial acid-base reaction that forms an unreactive ammonium (B1175870) carboxylate salt. acsgcipr.orglibretexts.org

To circumvent these harsh conditions, carboxylic acids are often activated using coupling agents. acsgcipr.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) activate the carboxyl group, making it susceptible to nucleophilic attack by the amine. libretexts.orglibretexts.org This process involves the formation of a highly reactive O-acylisourea intermediate, which is then displaced by the amine to yield the amide and a dicyclohexylurea byproduct. libretexts.org Other activating agents, such as triazine-based quaternary ammonium salts, have also been developed to facilitate amide bond formation under milder conditions. units.it These reactions are fundamental in synthesizing a wide array of more complex molecules. A related derivative, rel-2-[4-chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic acid, has been synthesized through multi-step reactions involving condensation steps. mdpi.com

Table 1: Common Conditions for Amidation Reactions Involving Primary Amines
MethodActivating Agent/CatalystTypical SolventTemperatureKey Feature
Thermal CondensationNone (Heat)High-boiling, water-immiscible solvents (e.g., Toluene)>100 °CRequires water removal (e.g., Dean-Stark apparatus). acsgcipr.org
Carbodiimide CouplingDCC, EDCIDichloromethane (DCM), Dimethylformamide (DMF)0 °C to Room Temp.Forms a stable urea (B33335) byproduct. libretexts.org
Triazine-based CouplingDMTMMMethanol (B129727), Acetonitrile (B52724)Room Temp.Increasingly used for peptide and amide synthesis. units.it
Phosphonium (B103445) Salt CouplingBOP, PyBOPDMF, Acetonitrile0 °C to Room Temp.Highly efficient but can be costly.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group (-COOH) is the second key functional moiety, capable of acting as a proton donor (acid) and as an electrophile at the carbonyl carbon, especially upon activation.

The carboxylic acid group readily undergoes esterification, a condensation reaction with an alcohol, typically under acidic conditions or using an activating agent. libretexts.org For related phenoxyacetic acids, esterification has been achieved by activating the carboxylic acid with agents like Phosphonitrilic Chloride (PNT) in the presence of N-methyl morpholine, which then allows for reaction with various phenols to form the corresponding esters in good yields. jocpr.com In medicinal chemistry, ethyl esters of similar [(aminomethyl)aryloxy]acetic acids have been used as prodrugs, where the ester enhances oral absorption and is later hydrolyzed in vivo to release the active carboxylic acid. nih.gov

As an acid, this group can also react with bases to form carboxylate salts. For instance, reaction with alkali metal hydroxides (e.g., NaOH) or amines will deprotonate the carboxylic acid, forming the corresponding sodium or ammonium carboxylate salt. google.com

In the context of bioconjugation, the carboxylic acid group is instrumental in forming peptide bonds, which are structurally identical to amide bonds. This reaction involves coupling the carboxylic acid of this compound with the N-terminus of a peptide or an amino acid. nih.gov The formation of this bond is one of the most vital reactions in biochemistry. units.it

For the reaction to proceed under physiological conditions, the carboxyl group must be activated. springernature.com This mirrors the biological process where aminoacyl-tRNA synthetases activate amino acids. springernature.com In synthetic bioconjugation, this is often achieved using the same coupling agents employed in amidation, such as DCC or phosphonium salts. units.it This strategy allows the molecule to be covalently linked to biological molecules, a key step in creating targeted therapeutics or molecular probes. The conjugation of bioactive molecules to peptides is a promising method for developing new leads with enhanced properties. nih.gov For instance, coupling can be achieved via native chemical ligation if the peptide has an N-terminal cysteine, which proceeds through a thioester intermediate to form a stable amide bond. nih.gov

Aromatic Ring Functionalization and Substitution Patterns

The phenoxy ring is susceptible to electrophilic aromatic substitution, with the positions of substitution being directed by the existing ortho-substituents: the aminomethyl group and the oxyacetic acid group. The ether oxygen of the oxyacetic acid moiety is a strong activating group and is ortho, para-directing. Since the ortho positions are already substituted, it strongly directs incoming electrophiles to the para position (position 4 relative to the ether linkage).

While the aminomethyl group's influence is more complex, the activating, para-directing effect of the ether oxygen is expected to dominate. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be predicted to occur primarily at the C4 position of the aromatic ring. For example, the synthesis of 2,4-dichlorophenoxyacetic acid from phenoxyacetic acid involves a chlorination step where chlorine is introduced onto the aromatic ring. google.com In studies of related halophenols, the aromatic ring can be electronically activated for nucleophilic aromatic substitution, a different class of reaction, by generating a phenoxyl radical, which acts as a powerful electron-withdrawing group. nih.gov

Table 2: Predicted Aromatic Substitution Patterns
ReactionElectrophilePredicted Major Product
NitrationNO₂⁺2-[2-(Aminomethyl)-5-nitrophenoxy]acetic acid
BrominationBr⁺2-[5-Bromo-2-(aminomethyl)phenoxy]acetic acid
SulfonationSO₃4-(Aminomethyl)-2-(carboxymethoxy)benzenesulfonic acid
Friedel-Crafts AcylationRCO⁺2-[5-Acyl-2-(aminomethyl)phenoxy]acetic acid

Electrophilic Aromatic Substitution Studies on Phenoxy Ring

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two key substituents: the ortho-(aminomethyl) group and the oxyacetic acid group. Both substituents are generally considered ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.orgmasterorganicchemistry.com

The oxyacetic acid substituent (-OCH₂COOH) is an activating group. The oxygen atom, directly attached to the aromatic ring, can donate a lone pair of electrons into the ring through resonance. This increases the electron density of the ring, particularly at the ortho and para positions, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com The primary positions activated by this group are position 4 (para) and position 6 (ortho).

The aminomethyl group (-CH₂NH₂) is also an activating, ortho, para-directing group. While the amino group is not directly attached to the ring, its electron-donating nature influences the ring's reactivity. However, the conditions of the electrophilic substitution reaction are critical. In strongly acidic media, which are often required for EAS reactions like nitration or sulfonation, the amino group can be protonated to form an ammonium salt (-CH₂NH₃⁺). youtube.com This protonated form is a strongly deactivating, meta-directing group due to its positive charge and powerful inductive electron withdrawal.

Therefore, the outcome of an electrophilic aromatic substitution on this compound is highly dependent on the reaction conditions.

Under neutral or weakly acidic conditions: Both the oxyacetic acid and aminomethyl groups act as activators and ortho, para-directors. Their combined effect would strongly favor substitution at position 4 (para to the oxyacetic group and meta to the aminomethyl group) and position 6 (ortho to the oxyacetic group and para to the aminomethyl group). Position 6 is particularly activated due to the synergistic directing effects of both groups.

Under strongly acidic conditions: The aminomethyl group becomes the deactivating -CH₂NH₃⁺ group. Its meta-directing influence would favor substitution at positions 3 and 5. However, the powerful ortho, para-directing effect of the -OCH₂COOH group would still strongly favor positions 4 and 6. The interplay between the activating ortho, para-director and the deactivating meta-director would determine the final product distribution, which often results in complex mixtures or requires specific catalysts to achieve selectivity.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, halogenation using reagents like hydrogen peroxide in acetic acid with ammonium halides has been shown to be effective for various aromatic rings, offering a greener alternative to traditional methods. researchgate.net

Impact of Substituent Position on Reactivity

The specific arrangement of the substituents on the this compound core has a profound impact on its reactivity. The ortho-relationship between the aminomethyl and oxyacetic acid groups creates a sterically and electronically distinct environment on the phenoxy ring.

The positions available for substitution are C3, C4, C5, and C6.

Position 6: This position is ortho to the activating oxyacetic acid group and para to the aminomethyl group. Electronically, it is highly activated by both substituents under non-acidic conditions.

Position 4: This position is para to the oxyacetic acid group and meta to the aminomethyl group. It is also strongly activated.

Position 5: This position is meta to the oxyacetic acid group and ortho to the aminomethyl group.

Position 3: This position is meta to both groups.

The introduction of additional substituents onto the phenoxy ring would further modify its reactivity.

Electron-Donating Groups (EDGs): Adding an EDG (e.g., -CH₃, -OH) would further activate the ring, increasing the rate of electrophilic substitution. The position of the new substituent would influence the regioselectivity of subsequent reactions based on its own directing effects.

The relative positions of the existing groups also create steric hindrance. The sites adjacent to the bulky oxyacetic acid and aminomethyl groups (positions 3) may be less accessible to incoming electrophiles compared to the more open positions 4 and 6. In cases where multiple activating groups are present, substitution often occurs ortho to the smaller group if steric hindrance is a significant factor. wou.edu

Redox Chemistry: Oxidation and Reduction Pathways of the Core Structure

The core structure of this compound possesses functional groups susceptible to both oxidation and reduction, suggesting a rich redox chemistry. The primary sites for redox activity are the aminophenol-like moiety and the carboxylic acid group.

Oxidation Pathways: The molecule contains a structural motif similar to 2-aminophenol, which is known to be electrochemically active. researchgate.net The primary oxidation pathway likely involves the aminophenol-like portion of the molecule. Electrochemical studies on aminophenol derivatives show that they can undergo a two-electron oxidation process to form a quinoneimine intermediate. researchgate.netmdpi.com In the case of this compound, oxidation would likely proceed via the formation of a corresponding quinoneimine-like species. This process is often pH-dependent. researchgate.net The electrogenerated quinoneimines can be unstable and may participate in subsequent reactions, such as hydrolysis to form a benzoquinone derivative or dimerization/polymerization reactions. researchgate.net

The standard electrode potential for the oxidation of p-aminophenol to p-quinonimine has been determined experimentally to be approximately 0.728 V (vs. NHE at pH 7.3), with theoretical calculations yielding similar values. nih.gov The potential for the ortho-substituted analogue in this molecule would be different but is expected to be in a similar range, indicating that the molecule can be oxidized under relatively mild conditions. The presence of different substituents on the aromatic nucleus can significantly alter the redox potential. researchgate.net Certain phenoxyacetic acid derivatives have been shown to modulate the redox potential of their cellular environment, highlighting their capacity to participate in redox processes. nih.gov

A secondary oxidation pathway could involve the aminomethyl group, which can be oxidized to an imine or, under more vigorous conditions, cleaved.

Reduction Pathways: The reduction of the this compound core is less favorable than its oxidation. The aromatic phenoxy ring is generally stable and resistant to reduction, typically requiring high pressure hydrogenation with a metal catalyst (e.g., Rhodium, Ruthenium) to be converted to a cyclohexyl ring.

The carboxylic acid group is also difficult to reduce. It can be reduced to a primary alcohol, but this requires powerful reducing agents such as lithium aluminum hydride (LiAlH₄), which would likely also reduce other functional groups in the molecule. Less reactive reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids. Therefore, selective reduction of the core structure is challenging and would likely proceed only under forcing conditions.

Chelation Properties and Metal Complexation Studies

Ligand Design and Coordination Chemistry with Metal Ions

This compound is a versatile polydentate ligand capable of forming stable chelate complexes with a variety of metal ions. bohrium.com Its structure incorporates three potential donor atoms: the nitrogen of the primary amine, the ether oxygen, and the two oxygen atoms of the carboxylate group. This arrangement allows it to act as a tridentate N,O,O-donor ligand.

The ligand design features several key aspects for metal coordination:

Amine Group: The nitrogen atom of the aminomethyl group provides a soft donor site, forming a coordinate bond with metal ions.

Ether Oxygen: The phenoxy ether oxygen acts as a harder donor atom.

Carboxylate Group: The deprotonated carboxylate group (-COO⁻) offers two hard oxygen donor atoms, which can coordinate to a metal ion in a monodentate or bidentate (chelating) fashion.

Upon complexation, the ligand can form two stable five-membered chelate rings with a metal ion: one involving the aminomethyl nitrogen and the ether oxygen, and another involving the ether oxygen and one of the carboxylate oxygens. The formation of multiple chelate rings significantly enhances the thermodynamic stability of the resulting complex, an effect known as the chelate effect. libretexts.org The specific coordination geometry (e.g., octahedral, square planar, tetrahedral) will depend on the nature of the metal ion, its preferred coordination number, and the stoichiometry of the complex. nih.gov

The synthesis of metal complexes with such ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, often with the addition of a base to deprotonate the carboxylic acid and amino groups, facilitating coordination. jmchemsci.com

Stability and Speciation of Metal Chelates in Model Systems

The stability of the metal chelates formed with this compound is quantified by the stability constant (log K), which represents the equilibrium constant for the formation of the complex in solution. iastate.edu A higher log K value indicates a more stable complex and a stronger affinity of the ligand for the metal ion.

The distribution of different complex species in solution (speciation) is highly dependent on the pH of the system. nih.govlibretexts.org

At low pH: The ligand exists in its fully protonated form. The carboxylate and amino groups are protonated (-COOH and -NH₃⁺), preventing them from coordinating effectively with metal ions.

At intermediate pH: As the pH increases, the carboxylic acid group deprotonates first, followed by the amino group. This allows the ligand to start forming complexes with metal ions. The dominant species might be a 1:1 metal-ligand complex (ML).

At high pH: The ligand is fully deprotonated, maximizing its chelating ability. Depending on the metal-to-ligand ratio, higher-order complexes (e.g., ML₂) might form. At very high pH, hydrolysis of the metal ion can lead to the formation of hydroxo complexes. nih.govresearchgate.net

The table below shows representative stability constants (log K₁) for 1:1 complexes of various metal ions with related amino acid ligands to illustrate the expected magnitude and trends.

Metal IonGlycine researchgate.netAlanine researchgate.netValine researchgate.net
Co(II)5.104.974.80
Ni(II)6.105.985.77
Cu(II)8.508.428.28
Zn(II)5.205.134.96

Note: The stability constants shown are for simple α-amino acids and are provided for illustrative purposes to indicate general trends in metal ion affinity. The actual values for this compound would differ due to its unique structure.

Influence of Structural Modifications on Chelating Efficacy

The chelating efficacy of this compound can be systematically tuned through structural modifications to the ligand backbone. These changes can affect the ligand's denticity, the stability of the resulting chelate rings, and its selectivity for specific metal ions.

Modification of the Acetic Acid Side Chain: Altering the length of the oxyacetic acid side chain (e.g., to an oxypropionic acid) would change the size of the corresponding chelate ring. Five- and six-membered chelate rings are generally the most stable, so increasing the chain length could decrease the thermodynamic stability of the complex. libretexts.org

Substitution on the Phenoxy Ring: Adding electron-withdrawing groups (EWGs) to the aromatic ring would decrease the basicity (and thus the donor ability) of the ether oxygen and, to a lesser extent, the amine nitrogen. This would generally lead to the formation of less stable metal complexes. Conversely, adding electron-donating groups (EDGs) would increase the basicity of the donor atoms and likely result in more stable chelates. Such substitutions have been explored in various phenoxyacetic acid derivatives to tune their biological and chemical properties. jetir.orgmdpi.com

Introduction of Additional Donor Groups: Incorporating other potential donor groups onto the ligand framework could increase its denticity (e.g., from tridentate to tetradentate or higher). This typically leads to a significant increase in complex stability due to the formation of more chelate rings. This is a common strategy in the rational design of highly effective chelating agents. researchgate.net

By systematically altering the structure, it is possible to fine-tune the ligand's properties to achieve desired stability, selectivity, and redox potential for specific applications in areas such as catalysis, analytical chemistry, and medicinal chemistry. researchgate.net

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. While specific experimental spectra for 2-[2-(Aminomethyl)phenoxy]acetic acid are not widely published, the expected signals can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear in the downfield region (δ 6.8-7.5 ppm). The two methylene (B1212753) (-CH₂) groups would produce unique signals: the protons of the acetic acid's methylene group (O-CH₂-COOH) are expected around δ 4.5-4.8 ppm, while the protons of the aminomethyl group (Ar-CH₂-NH₂) would likely appear around δ 3.8-4.2 ppm. The protons of the primary amine (-NH₂) and the carboxylic acid (-COOH) are exchangeable and may appear as broad singlets over a wide range of chemical shifts.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield (δ ~170-175 ppm). The aromatic carbons would generate several signals in the δ 110-160 ppm range, with the carbon attached to the ether oxygen appearing further downfield. The methylene carbons of the O-CH₂ and CH₂-N groups would be found in the δ 40-70 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)10.0 - 12.0 (broad s)~173
Aromatic (Ar-H)6.8 - 7.5 (m)110 - 158
Methylene (-OCH₂-)4.6 - 4.8 (s)~65
Aminomethyl (-CH₂NH₂)3.9 - 4.2 (s)~45
Amine (-NH₂)1.5 - 3.5 (broad s)-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (molecular formula C₉H₁₁NO₃), the exact molecular weight is 181.0739 g/mol . In a typical mass spectrum, this would be observed as the molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺ at m/z 182.0817).

The fragmentation of the molecule under ionization would likely proceed through several predictable pathways. Common fragmentation patterns for this structure would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom of the aminomethyl group.

Loss of a carboxyl group: Elimination of the -COOH group (a loss of 45 Da).

Cleavage of the ether bond: Scission of the bond between the aromatic ring and the ether oxygen, or the ether oxygen and the acetic acid moiety.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₉H₁₁NO₃
Exact Mass181.0739 u
[M+H]⁺ (m/z)182.0817
Predicted Key Fragments (loss from M⁺)-COOH (m/z 136), -CH₂COOH (m/z 122), -CH₂NH₂ (m/z 151)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of specific functional groups.

The spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups:

O-H Stretch: A very broad band from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region.

N-H Stretch: A moderate band (or pair of bands for a primary amine) in the 3300-3500 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene groups appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, expected around 1700-1730 cm⁻¹.

C=C Stretches: Aromatic ring vibrations typically occur in the 1450-1600 cm⁻¹ region.

C-O Stretch: The ether linkage would produce a strong band in the 1200-1260 cm⁻¹ (aryl-alkyl ether) region.

Raman spectroscopy would provide complementary information, often showing stronger signals for the symmetric vibrations of the aromatic ring and C-C backbone.

Table 3: Predicted Principal IR Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid2500 - 3300 (Broad)
N-H StretchPrimary Amine3300 - 3500
C-H Stretch (Aromatic)Benzene Ring3000 - 3100
C-H Stretch (Aliphatic)-CH₂-2850 - 2960
C=O StretchCarboxylic Acid1700 - 1730 (Strong)
C=C StretchBenzene Ring1450 - 1600
C-O StretchAryl-Alkyl Ether1200 - 1260

X-ray Crystallography for Solid-State Structure Determination and Binding Mode Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecular structure and its conformation in the solid state.

If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would reveal:

The exact connectivity of the atoms, confirming the constitution of the molecule.

The spatial arrangement of the aminomethyl and phenoxyacetic acid moieties relative to each other.

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and amine groups, which dictate how the molecules pack together in the crystal lattice.

While specific crystal structure data for this compound is not available, analysis of related phenoxyacetic acid derivatives often reveals extensive hydrogen-bonding networks that stabilize the crystal structure. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of chemical compounds and to monitor the progress of a chemical reaction.

For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this method, the compound would be passed through a column with a nonpolar stationary phase, using a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid). The retention time of the compound is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).

Purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method is routinely used to confirm the purity of related compounds, often achieving purities of ≥97%. avantorsciences.com It is also invaluable for monitoring the disappearance of starting materials and the appearance of the product during synthesis.

Theoretical and Computational Studies on 2 2 Aminomethyl Phenoxy Acetic Acid and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors (e.g., HOMO/LUMO Energies)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov It provides a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like 2-[2-(Aminomethyl)phenoxy]acetic acid. DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties. nih.govmdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wikipedia.orgnih.gov A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.orgnih.gov

For phenoxyacetic acid derivatives, DFT studies have been used to calculate these electronic properties. nih.gov While specific data for this compound is not extensively available, analysis of similar structures allows for the generation of representative data. Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be derived from HOMO and LUMO energies, providing further insight into the molecule's reactive nature. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated by DFT

Parameter Formula Description
HOMO Energy (EHOMO) - Energy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy (ELUMO) - Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability. wikipedia.org
Ionization Potential (I) -EHOMO The minimum energy required to remove an electron from the molecule.
Electron Affinity (A) -ELUMO The energy released when an electron is added to the molecule.
Electronegativity (χ) (I + A) / 2 The ability of an atom to attract shared electrons.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.

Aromaticity Analysis and its Correlation with Stability and Reactivity

Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS values are calculated at specific points in space (e.g., the center of the aromatic ring) to measure the magnetic shielding effect caused by the delocalized electrons. A more negative NICS value generally indicates a higher degree of aromaticity and thus greater stability. The stability conferred by the aromatic ring affects the reactivity of the substituents attached to it, including the aminomethyl and acetic acid moieties.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. nih.govmpg.de MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. amanote.comresearchgate.net

For a flexible molecule like this compound, which has several rotatable bonds, conformational analysis is crucial. The spatial arrangement of the aminomethyl and acetic acid groups relative to the phenoxy core can significantly impact its ability to interact with biological targets. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. This information is vital for understanding how the molecule might bind to a receptor or enzyme active site. These simulations provide insights into the dynamics and energetics that complement the structural information obtained from experimental methods. mpg.de

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

Elucidating Relationships between Molecular Structure and Biological Activity

QSAR studies on phenoxyacetic acid derivatives have been conducted to understand how different structural features influence their biological effects, such as herbicidal or therapeutic activities. mdpi.commdpi.comnih.gov These models use molecular descriptors, which are numerical values that encode different aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties.

By correlating these descriptors with experimentally measured biological activity, a QSAR model can identify the key molecular properties that govern the compound's function. For instance, studies on similar compounds have shown that properties like lipophilicity, polarizability, and the number of hydrogen bond donors and acceptors are critical in determining biological efficacy. nih.govmdpi.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

Descriptor Type Examples Description
Constitutional Molecular Weight, Number of Atoms, Number of Rings Describes the basic composition and connectivity of the molecule.
Topological Wiener Index, Kier & Hall Connectivity Indices Characterizes the branching and shape of the molecular graph.
Geometric Molecular Surface Area, Molecular Volume Describes the 3D properties of the molecule.
Physicochemical LogP (Lipophilicity), Molar Refractivity Relates to properties like solubility and polarizability.

| Electronic | Dipole Moment, HOMO/LUMO Energies | Describes the electronic distribution and reactivity. |

Predictive Modeling for New Analog Design

One of the primary goals of QSAR is to create predictive models that can estimate the biological activity of new, untested compounds. ijsmr.inmdpi.comaftonchemical.com Once a reliable QSAR model is developed and validated, it can be used to screen virtual libraries of potential analogs of this compound. This in silico screening helps to prioritize which new derivatives should be synthesized and tested in the laboratory, saving significant time and resources. aftonchemical.com

The models can guide the design of new analogs by suggesting specific structural modifications that are likely to enhance the desired biological activity. For example, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, chemists can design new derivatives with more lipophilic substituents. This predictive capability is a cornerstone of modern drug discovery and materials science.

In Silico Ligand-Protein Docking for Investigating Molecular Interactions

In silico ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the fundamental molecular interactions that govern biological processes. While direct docking studies on this compound are not extensively documented in publicly available research, analysis of related phenoxyacetic acid derivatives provides significant insights into their potential molecular interactions with protein targets.

Research on various derivatives of phenoxyacetic acid has frequently identified Cyclooxygenase-2 (COX-2) as a primary biological target. openmedicinalchemistryjournal.comnih.govmdpi.com COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. openmedicinalchemistryjournal.com Selective inhibition of COX-2 is a crucial strategy in the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective inhibitors. derpharmachemica.com Molecular docking studies have been employed to elucidate the binding modes of phenoxyacetic acid derivatives within the active site of COX-2, revealing key interactions that contribute to their inhibitory activity. derpharmachemica.comresearchgate.net

The typical binding mode of these inhibitors involves the insertion of the molecule into the hydrophobic channel of the COX-2 active site. The acidic moiety, in this case, the acetic acid group, plays a critical role in anchoring the ligand through hydrogen bonds with key amino acid residues. Furthermore, the phenyl ring of the phenoxy group often engages in hydrophobic and van der Waals interactions with nonpolar residues lining the active site.

Based on the docking studies of analogous compounds, the molecular interactions of this compound with the COX-2 active site can be predicted. The carboxylic acid group is expected to form strong hydrogen bonds with residues such as Arginine and Tyrosine at the top of the active site. The aminomethyl group could potentially form additional hydrogen bonds or electrostatic interactions with nearby polar residues, further stabilizing the complex. The phenoxy ring system would likely be involved in hydrophobic interactions with residues deep within the binding pocket.

The following table summarizes the key amino acid residues in the COX-2 active site that are frequently reported to interact with phenoxyacetic acid derivatives and their potential interactions with this compound.

Interacting Amino Acid Residue in COX-2 Type of Interaction Potential Interacting Moiety of this compound
Arginine (Arg)Hydrogen Bond, ElectrostaticCarboxylic Acid Group
Tyrosine (Tyr)Hydrogen BondCarboxylic Acid Group
Serine (Ser)Hydrogen BondCarboxylic Acid Group, Aminomethyl Group
Phenylalanine (Phe)Hydrophobic, π-π StackingPhenyl Ring
Leucine (Leu)HydrophobicPhenyl Ring
Valine (Val)HydrophobicPhenyl Ring
Alanine (Ala)HydrophobicPhenyl Ring

The following interactive data table provides a hypothetical representation of the types of interactions and their contributions to the binding energy, based on findings for structurally related phenoxyacetic acid derivatives.

Interaction Type Contributing Moiety Estimated Energy Contribution (kcal/mol)
Hydrogen BondCarboxylic Acid-3 to -5
Hydrogen BondAminomethyl Group-2 to -4
Electrostatic InteractionCarboxylic Acid/Aminomethyl Group-1 to -3
Hydrophobic InteractionPhenyl Ring-4 to -6
Van der Waals ForcesEntire Molecule-2 to -4
Total Estimated Binding Energy -12 to -22

It is important to note that these are predicted interactions based on the behavior of analogous compounds. Experimental validation through techniques such as X-ray crystallography would be necessary to confirm the precise binding mode and interactions of this compound with protein targets like COX-2.

Interactions with Biological Systems: in Vitro and Non Human in Vivo Research

Enzyme Inhibition Studies

Currently, there is no publicly available scientific literature detailing specific in vitro or non-human in vivo research on the inhibition of Lysosomal Phospholipase A2 (LPLA2) by 2-[2-(Aminomethyl)phenoxy]acetic acid.

There is no specific data from in vitro or non-human in vivo studies available in the public domain regarding the inhibition of Aminopeptidase M by this compound.

No dedicated research has been published on the inhibitory effects of this compound on Carbonic Anhydrase or Paraoxonase enzymes in in vitro or non-human in vivo models.

Research has identified the chemical class of 2-phenoxyacetamides, to which this compound belongs, as inhibitors of the Wnt-depalmitoleating enzyme NOTUM. NOTUM is a carboxylesterase that suppresses Wnt signaling by removing a palmitoleate (B1233929) group from Wnt proteins, a modification essential for their activity. rsc.orgnih.gov Inhibition of NOTUM is a therapeutic strategy being explored to restore Wnt signaling in diseases where its deficiency is a contributing factor. nih.gov

A crystallographic fragment screen identified 2-phenoxyacetamide (B1293517) as a compound that binds to the palmitoleate pocket of NOTUM, exhibiting modest inhibitory activity. rsc.orgnih.gov This initial finding prompted further structure-activity relationship (SAR) studies to optimize the inhibitory potency of this class of compounds. Through these optimization efforts, guided by structure-based drug design, more potent inhibitors were developed. rsc.orgnih.gov For instance, the development from the initial 2-phenoxyacetamide hit led to the identification of significantly more potent inhibitors. rsc.org

While direct inhibitory data for this compound is not specified, the foundational research on the 2-phenoxyacetamide scaffold provides the basis for its classification as a potential NOTUM inhibitor. The research highlights the importance of this chemical structure in the development of potent and selective inhibitors for this enzyme.

Table 1: Inhibitory Activity of 2-Phenoxyacetamide Derivatives against NOTUM

Compound Chemical Class IC50 (μM)
2-phenoxyacetamide Phenoxyacetamide 33
Indazole Derivative (38) Phenoxyacetamide Derivative 0.032
Isoquinoline Derivative (45) Phenoxyacetamide Derivative 0.085

This table is based on data from the study on 2-phenoxyacetamide inhibitors of NOTUM and showcases the potency of derivatives developed from the initial scaffold. rsc.orgnih.gov

There is a lack of specific published research on the general modulation of other enzyme activities or biochemical pathways by this compound in in vitro or non-human in vivo settings.

Receptor Ligand Studies

No specific receptor ligand binding studies for this compound have been reported in the available scientific literature.

Free Fatty Acid Receptor 1 (FFAR1) Agonism and Related Mechanisms

The compound this compound belongs to the broader class of phenoxyacetic acids, which have been investigated for their ability to act as agonists for the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein-coupled receptor 40 (GPR40). sigmaaldrich.com FFAR1 is a receptor primarily expressed in pancreatic β-cells and is a therapeutic target for type 2 diabetes mellitus because its activation potentiates glucose-stimulated insulin (B600854) secretion (GSIS). sigmaaldrich.commdpi.comnih.gov

Activation of FFAR1 by agonists, such as certain phenoxyacetic acid derivatives, initiates a signaling cascade predominantly through the Gαq/11 G-protein. nih.gov This leads to the activation of phospholipase C, which in turn increases intracellular calcium levels and the generation of diacylglycerol. nih.gov These intracellular events augment the insulin secretion process in the presence of elevated glucose levels, which is a key characteristic of FFAR1 agonism and minimizes the risk of hypoglycemia. nih.govnih.gov Synthetic agonists, including various phenoxyacetic acid structures, have been developed to enhance this glucose-dependent insulin secretion for the management of type 2 diabetes. sigmaaldrich.comnih.gov

Table 1: Summary of FFAR1/GPR40 Agonism Mechanisms
ReceptorCommon Ligand ClassPrimary Location of ExpressionSignaling PathwayKey Physiological Outcome
Free Fatty Acid Receptor 1 (FFAR1/GPR40)Phenoxyacetic acidsPancreatic β-cellsGαq/11 -> Phospholipase C -> Increased Intracellular Ca2+Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism (PPARα, PPARδ, PPARγ)

Derivatives of phenoxyacetic acid have also been identified as agonists of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors critical in the regulation of metabolism. core.ac.uknih.gov The PPAR family consists of three main subtypes: PPARα, PPARδ (also known as PPARβ/δ), and PPARγ. researchgate.net

PPARα: Agonists of PPARα are primarily involved in regulating fatty acid catabolism and lipid metabolism. researchgate.netresearchgate.net Activation of PPARα can lead to an increase in HDL cholesterol. researchgate.net

PPARδ: This subtype is widely expressed and plays a role in improving insulin sensitivity. mdpi.com Research has described series of phenoxyacetic acids that act as potent and selective partial agonists for human PPARδ. core.ac.uk

PPARγ: This receptor is a key regulator of adipogenesis and metabolism. nih.gov Chiral analogues of phenoxyacetic acid have been analyzed for their ability to act as partial agonists of PPARγ. nih.gov

Some compounds within the phenoxyacetic acid class have been investigated as dual agonists, for example, targeting both FFAR1 and PPARδ, to simultaneously address insulin secretion and sensitivity. mdpi.com

Table 2: Overview of PPAR Subtype Agonism by Phenoxyacetic Acid Derivatives
PPAR SubtypePrimary FunctionReported Interaction with Phenoxyacetic Acid Derivatives
PPARαRegulates fatty acid catabolism and lipid levels. researchgate.netresearchgate.netIdentified as a target for dual PPARα/γ agonists. nih.gov
PPARδImproves insulin sensitivity. mdpi.comDescribed as potent partial agonists. core.ac.uk
PPARγRegulates adipogenesis, metabolism, and inflammation. nih.govAnalyzed as partial agonists. nih.gov

Interaction with Receptor Tyrosine Kinases (RTKs): EGFR, HER2, PDGFR

Following a comprehensive review of available scientific literature, no specific research data was found regarding the direct interaction of this compound with the receptor tyrosine kinases EGFR, HER2, or PDGFR.

Antimicrobial and Antifungal Activity Assessment (In Vitro)

Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, E. coli, M. smegmatis)

A diligent search of scientific and medical databases did not yield any studies evaluating the direct in vitro antimicrobial activity of this compound against bacterial strains such as Staphylococcus aureus, Escherichia coli, or Mycobacterium smegmatis.

Efficacy Against Fungal Strains (e.g., Candida albicans)

No specific in vitro studies on the efficacy of this compound against fungal strains, including Candida albicans, were identified in the available scientific literature.

Anti-Mycobacterial Activity against Mycobacterium tuberculosis

A thorough review of existing research found no data on the anti-mycobacterial activity of this compound specifically against Mycobacterium tuberculosis.

Other Biological Activities (Non-Clinical)

While direct studies on the antioxidant capacity of this compound are not extensively detailed in the available literature, the chemical scaffold of phenoxyacetic acid and related phenolic compounds is widely recognized for its potential antioxidant activity. mdpi.com The antioxidant effects of such molecules generally arise from their ability to donate a hydrogen atom or an electron to neutralize reactive free radicals, thereby terminating damaging chain reactions. nih.govmdpi.com

The primary mechanisms by which phenolic antioxidants operate include hydrogen atom transfer (HAT) and single-electron transfer (SET). mdpi.com The aromatic nature of the phenol (B47542) ring allows for the stabilization of the resulting radical through resonance, making the compound an effective radical scavenger. mdpi.com For phenylacetic acids specifically, the methylene (B1212753) group (-CH2) between the phenyl ring and the carboxylic acid group means the acid function has a mild inductive, electron-donating effect. mdpi.com This effect can increase the electron density on the phenyl ring, which in turn decreases the bond dissociation energy of a phenolic hydroxyl group, potentially enhancing its antioxidant activity. mdpi.com

Studies on related compounds provide evidence for the antioxidant potential of this structural class. For instance, various newly synthesized phenoxy acetyl carboxamides have demonstrated significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide (NO) radicals in vitro. researchgate.net Similarly, certain aminomethyl derivatives of 2-methoxyphenol have been shown to possess potent free radical scavenging activity. foodandnutritionjournal.orgsemanticscholar.org The antioxidant capacity of these related compounds is often evaluated using common colorimetric assays such as DPPH, ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and ORAC (oxygen radical absorbance capacity) assays. nih.govmdpi.com

Table 1: Antioxidant Activity of Structurally Related Phenoxy Derivatives

Compound Class Assay Findings Reference
Phenoxy acetyl carboxamides DPPH Radical Scavenging Compound 4a showed 57% scavenging activity. researchgate.net
Phenoxy acetyl carboxamides Nitric Oxide (NO) Radical Scavenging Compound 4a showed 52% scavenging activity. researchgate.net
Phenoxy acetyl carboxamides ABTS Cation Radical Scavenging Compound 4e showed 58% scavenging activity. researchgate.net

This table presents data on compounds structurally related to this compound to illustrate the potential antioxidant activities of the broader chemical class.

The phenoxyacetic acid moiety is a core component of various compounds investigated for anti-inflammatory properties. nih.gov A central signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov The NF-κB transcription factor family controls the expression of numerous genes involved in immune and inflammatory responses, including those for pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.govresearchgate.net In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and allowing NF-κB to translocate to the nucleus and activate gene transcription. nih.govnih.gov

While studies specifically detailing the effect of this compound on the NF-κB pathway are limited, research on related structures provides insight into plausible mechanisms. Derivatives of phenoxyacetic acid have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade that produces prostaglandins. nih.govmdpi.com The expression of COX-2 is itself regulated by NF-κB. Furthermore, in vivo studies on these derivatives have demonstrated a reduction in paw edema in rat models of inflammation, an effect accompanied by a significant decrease in the levels of TNF-α and prostaglandin (B15479496) E2 (PGE-2). mdpi.com The reduction of TNF-α, a key activator of the NF-κB pathway, suggests an upstream regulatory effect. mdpi.com The potential for compounds to inhibit the NF-κB pathway can be assessed in vitro by measuring the phosphorylation of key proteins like IKKβ and IκB, and the subsequent nuclear translocation of the NF-κB p65 subunit in cell models, such as murine macrophages stimulated with lipopolysaccharide (LPS). researchgate.netscienceopen.com

Table 2: Anti-Inflammatory Activity of Phenoxyacetic Acid Derivatives

Compound Type Model/Target Key Findings Reference
Pyrazoline-phenoxyacetic acid derivatives COX-1/COX-2 enzymes Potent and selective COX-2 inhibition with IC50 values of 0.03 µM. nih.gov
Novel phenoxyacetic acid derivatives Carrageenan-induced paw edema in rats Significant reduction in paw thickness (up to 63.35%) and paw weight (up to 68.26%). mdpi.com

This table summarizes findings for various phenoxyacetic acid derivatives, indicating the anti-inflammatory potential of this chemical class.

A review of the scientific literature did not yield specific studies concerning the modulation of oxygen-releasing properties of red blood cells by this compound or its direct derivatives. Research in this area often focuses on the redox biochemistry within red blood cells, including the autoxidation of oxyhemoglobin and the balance of oxidants and antioxidants that ensure cellular integrity and function. mdpi.comnih.gov

Biochemical Assays and Reagent Applications

Compounds based on the phenoxyacetic acid scaffold can serve as valuable tools in biochemical assays for studying enzyme mechanisms. As bioactive small molecules, they can be synthesized and modified to act as inhibitors or probes for specific enzymes, particularly those involved in inflammation. nih.govaxxam.com For example, a study on substituted (2-phenoxyphenyl)acetic acids, which are structurally analogous, involved preparing a series of compounds to investigate their structure-activity relationship as anti-inflammatory agents. nih.gov Such investigations are fundamental to understanding how molecular structure influences binding to an enzyme's active site and modulates its activity. nih.gov

A key application is in the development of enzyme inhibitors. By systematically altering the structure of a lead compound like a phenoxyacetic acid derivative, researchers can identify the chemical moieties essential for biological activity. This approach was used to develop inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation. nih.gov Acetic acid-based compounds were used as chemical platforms to create tighter binding inhibitors, and their effects were quantified through IC50 values in cell-free enzymatic assays, providing direct insight into the enzyme-inhibitor interaction. nih.gov These studies exemplify how such compounds are used as reagents to probe enzyme function and mechanism of action. axxam.com

Table 3: Application of Acetic Acid Derivatives in Enzyme Studies

Compound Platform Target Enzyme Application/Finding Reference
Polychlorinated (phenoxyphenyl)acetic acids Inflammatory pathway enzymes Used to establish structure-activity relationships; identified compounds with 40x greater potency than the parent compound. nih.gov

Bioactive small molecules are crucial reagents for the identification and validation of new biological targets in drug discovery. nih.gov The process of target validation aims to confirm that modulating a specific biological molecule (e.g., an enzyme or receptor) can produce a desired therapeutic effect. axxam.comnih.gov Compounds like this compound and its analogues can be employed as chemical probes in this process. nih.gov

One common method in target validation is the analysis of structure-activity relationships (SAR). A series of analogues of a hit compound are synthesized and tested in biochemical and cell-based assays. nih.govnih.gov Establishing a strong correlation between the potency of the compounds in a biochemical assay (e.g., enzyme inhibition) and their effect in a cellular model of disease helps to validate that the enzyme is the physiologically relevant target. nih.gov The use of polychlorinated (phenoxyphenyl)acetic acids to screen for anti-inflammatory potency is a practical example of this approach, where the compounds serve as reagents to validate the importance of a particular therapeutic strategy. nih.gov

Furthermore, these compounds can be used in phenotypic screening to identify molecules that produce a desired cellular outcome. Once a hit is identified, derivatives can be created to help identify the specific molecular target responsible for the effect, a process known as target deconvolution. axxam.comnih.gov Therefore, the phenoxyacetic acid scaffold provides a versatile starting point for developing chemical toolsets used to validate new targets for therapeutic intervention. nih.gov

Applications in Chemical Biology, Materials Science, and Specialty Chemical Synthesis

Building Blocks for Complex Organic Synthesis

The intrinsic chemical functionalities of 2-[2-(aminomethyl)phenoxy]acetic acid make it a valuable scaffold for the construction of more complex organic molecules. The presence of both a primary amine and a carboxylic acid allows for a variety of chemical transformations, enabling its use as a foundational element in the synthesis of diverse molecular structures.

Research into phenoxyacetic acid derivatives has highlighted their role as precursors in the synthesis of various heterocyclic compounds and other complex organic structures. For instance, derivatives of phenoxyacetic acid have been utilized in multicomponent reactions to generate novel molecular frameworks. These reactions, which involve the simultaneous combination of three or more reactants in a single step, are highly valued for their efficiency and atom economy in creating molecular diversity. The aminomethyl and carboxylic acid groups on the this compound molecule provide two points of reactivity that can be exploited in such synthetic strategies.

Furthermore, the phenoxyacetic acid core is a common motif in a range of biologically active compounds, suggesting that derivatives of this compound could serve as key intermediates in the synthesis of new therapeutic agents. Studies on related [(aminomethyl)aryloxy]acetic acid esters have demonstrated their potential as high-ceiling diuretics, underscoring the pharmacological relevance of this structural class.

Table 1: Synthetic Applications of Phenoxyacetic Acid Scaffolds

Application Description Key Functional Groups Utilized
Heterocycle Synthesis Serves as a precursor for the formation of various heterocyclic rings through intramolecular or intermolecular cyclization reactions. Amine, Carboxylic Acid
Multicomponent Reactions Participates in one-pot reactions to generate complex molecules with high efficiency. Amine, Carboxylic Acid

| Medicinal Chemistry | Acts as a key intermediate in the synthesis of pharmacologically active compounds. | Amine, Carboxylic Acid, Phenoxy Moiety |

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. Within this field, this compound and its derivatives have found application as both protecting groups and as components of linkers that anchor the growing peptide chain to the solid support.

In SPPS, protecting groups are essential to prevent unwanted side reactions at the N-terminus of the amino acid while the C-terminus is activated for coupling. The amino group of this compound can be modified with common protecting groups like Fluorenylmethyloxycarbonyl (Fmoc) or tert-Butoxycarbonyl (Boc), rendering the molecule suitable for integration into standard SPPS protocols. researchgate.netpeptide.com While direct use as a protecting group for other amino acids is not extensively documented, its structural motifs are incorporated into more complex protecting group strategies. The stability of the phenoxyacetic acid backbone under various reaction conditions makes it an attractive component for the design of novel protecting groups.

Perhaps the most significant role of this compound derivatives in SPPS is in the development of linkers. Linkers are bifunctional molecules that connect the first amino acid to the insoluble polymer resin. The properties of the linker are critical as they determine the conditions under which the synthesized peptide can be cleaved from the solid support.

Derivatives of p-(aminomethyl)phenoxymethyl have been utilized in the solid-phase synthesis of protected peptide amides. nih.gov These linkers are designed to be stable throughout the peptide assembly process but can be cleaved under specific conditions to release the final product. The general structure of this compound provides a framework that can be chemically modified to create linkers with varying acid or base lability, allowing for tailored cleavage strategies. For example, N-terminally Fmoc-protected linkers incorporating an -(aminomethyl)phenyl- moiety have been developed for the synthesis of immobilized peptides. nih.gov These ester-based linkers exhibit stability under acidic conditions but can be cleaved with aqueous ammonia (B1221849) or sodium hydroxide (B78521). nih.gov

Table 2: Characteristics of Linkers Derived from Aminomethylphenoxy Structures in SPPS

Linker Type Immobilization Chemistry Cleavage Conditions Advantages
Acid-Labile Ester or amide bond formation Trifluoroacetic acid (TFA) based cocktails Compatibility with Fmoc and Boc strategies
Base-Labile Ester bond formation Aqueous NaOH or ammonia Orthogonal cleavage to acid-labile side-chain protecting groups. nih.gov

| Safety-Catch | Stable bond formation, activated by a chemical modification | Varies depending on activation | Allows for cleavage under conditions that are otherwise compatible with the protecting group strategy. nih.gov |

Bioconjugation Applications

Bioconjugation, the covalent attachment of molecules to biomolecules such as proteins or peptides, is a powerful tool in chemical biology and drug development. The dual functionality of this compound makes it a suitable candidate for creating bioconjugates for various research and therapeutic purposes.

The immobilization of biomolecules onto solid surfaces is crucial for the development of biosensors, microarrays, and other diagnostic tools. The carboxylic acid group of this compound can be activated to react with amine groups on a functionalized surface, thereby anchoring the molecule. The free aminomethyl group then provides a handle for the subsequent attachment of biomolecules. This strategy allows for the controlled orientation and presentation of the biomolecule on the surface, which can be critical for its biological activity and for the sensitivity of the analytical device.

In research settings, this compound can be used as a linker to connect different molecular entities, such as a peptide and a fluorescent probe or a small molecule drug. The carboxylic acid can be coupled to an amine on a target peptide, while the aminomethyl group can be reacted with an activated ester on a reporter molecule. This approach allows for the creation of customized molecular tools for studying biological processes. For example, attaching a fluorescent dye to a peptide via a linker derived from this compound can enable the visualization of the peptide's localization and interactions within living cells.

The synthesis of protein-small molecule conjugates is an area where such linkers are particularly valuable. nih.gov By providing a stable connection between the protein and the small molecule, these conjugates can be used to modulate the protein's function or to deliver a therapeutic agent to a specific target.

Development of Specialty Chemicals and Intermediates for Industrial Processes

This compound serves as a key intermediate in the synthesis of a variety of specialty chemicals, particularly those with applications in the pharmaceutical and agrochemical industries. The phenoxyacetic acid moiety is a well-established pharmacophore, and the presence of the aminomethyl and carboxylic acid groups provides reactive handles for diverse chemical modifications. This allows for the construction of complex molecules with tailored biological activities.

The industrial utility of phenoxyacetic acid derivatives is rooted in their established synthesis routes and versatile reactivity. For instance, the core structure can be elaborated to create potent and selective inhibitors of biological targets or compounds with specific physicochemical properties. The synthesis of these derivatives often involves standard organic transformations, making them accessible for various industrial applications. mdpi.comjocpr.com

Research has demonstrated that derivatives of phenoxyacetic acid are precursors to a range of pharmacologically active agents. The strategic modification of the core structure has led to the development of compounds with diverse therapeutic potential.

Table 1: Examples of Pharmacologically Active Agents Derived from Phenoxyacetic Acid Scaffolds

Therapeutic Class Specific Compound Type Research Finding
Anti-inflammatory Selective COX-2 Inhibitors Phenoxyacetic acid derivatives have been designed and synthesized as potent and selective COX-2 inhibitors for the treatment of inflammation. mdpi.com
Antimicrobial Anti-mycobacterial Agents Novel phenoxy acetamide (B32628) derivatives have shown promising activity against Mycobacterium tuberculosis. researchgate.net
Cardiovascular Diuretics Certain [(Aminomethyl)aryloxy]acetic acid esters have been identified as a new class of high-ceiling diuretics.

This table is illustrative of the types of compounds synthesized from phenoxyacetic acid intermediates and is not an exhaustive list.

Potential in Advanced Materials Science

The dual functionality of this compound presents significant opportunities in the field of materials science. The amine and carboxylic acid groups can participate in polymerization reactions or be used to functionalize existing polymer surfaces, thereby imparting new properties to the material.

The aminomethyl and carboxylic acid moieties of this compound allow it to be incorporated into polymer chains or grafted onto surfaces to create functional materials. The carboxylic acid can react with alcohols or amines to form ester or amide linkages, respectively, while the amine group can react with carboxylic acids, acyl halides, or epoxides. This versatility allows for its use as a monomer in the synthesis of polyamides and polyesters, or as a cross-linking agent to enhance the mechanical and thermal properties of polymers.

In the realm of coatings, phenolics are utilized to formulate durable and resistant materials. For example, phenolic resins are key components in developing functional powder coatings. paint.org The incorporation of structures like this compound could introduce specific functionalities, such as improved adhesion, corrosion resistance, or biocompatibility. The amine and acid groups can serve as anchor points to covalently bond the coating to a substrate or to attach other functional molecules. Modern high-performance coatings often utilize polycarboxylic acids as hardeners for epoxy-based monomers. researchgate.net

While the direct application of this compound in electronic materials is not extensively documented, its structural features suggest potential avenues for research. Aromatic compounds and polymers are fundamental to organic electronics, serving as semiconductors, conductors, and insulators. The phenoxyacetic acid structure could be modified to enhance its electronic properties, for example, by extending the conjugated π-system.

Furthermore, the functional groups could be used to modify the surfaces of electrodes or other components in electronic devices to improve interfacial properties, such as charge injection or extraction. The ability of carboxylic acids to bind to metal oxide surfaces is well-known and could be exploited in the fabrication of organic electronic devices. However, specific research into the electronic properties and applications of this compound and its direct derivatives remains a nascent field.

Application in Radioimaging Ligand Design (for related chelating agents)

A significant application of phenoxyacetic acid derivatives lies in the design of ligands for radioimaging. The core structure can be readily modified to chelate (bind) radioactive isotopes, which are then used in diagnostic imaging techniques like Single Photon Emission Computed Tomography (SPECT).

Derivatives of phenoxyacetic acid have been synthesized and labeled with radioiodine (e.g., ¹²⁵I) to evaluate their potential as brain imaging agents. nih.govnih.gov These studies investigate how the chemical structure influences the biodistribution and retention of the radiolabeled compound in the brain. nih.gov The goal is to design molecules that can cross the blood-brain barrier and accumulate in specific regions of the brain, allowing for non-invasive imaging. The bifunctional nature of the core molecule is crucial, as one part is modified to carry the radioisotope while other parts can be altered to fine-tune the pharmacokinetic properties. nih.govnih.gov

The development of these agents involves creating a stable complex between the ligand and the radiometal. The choice of chelator is critical as it affects the stability, pharmacokinetics, and biodistribution of the final radiopharmaceutical. radiologykey.commdpi.com While this compound itself is not a strong chelator for many medically relevant metals, its scaffold is a valuable platform for building more complex chelating agents.

Biodistribution studies in animal models are essential for evaluating the potential of these compounds. The data below is from a study on radioiodinated phenoxyacetic acid derivatives, demonstrating their uptake and retention in the brain, which is a key requirement for a potential brain imaging agent. nih.gov

Table 2: Biodistribution of a Radioiodinated Phenoxyacetic Acid Derivative (Compound 3a) in Mice (% Injected Dose/Gram of Tissue)

Time Post-Injection Brain Blood Liver Kidneys
2 min 1.85 1.03 11.45 5.23
30 min 1.21 0.15 4.32 1.98
60 min 1.05 0.08 3.11 1.25

Data adapted from a study on radioiodinated phenoxyacetic acid diamine derivatives intended for SPECT imaging. Compound 3a showed high initial brain uptake and good retention. nih.gov

This research highlights the potential of using the this compound scaffold as a starting point for designing novel radiopharmaceuticals for diagnostic imaging.

Future Research Directions and Emerging Paradigms

Exploration of Novel Bio-Inspired Synthetic Routes

Traditional chemical synthesis methods for phenoxyacetic acid derivatives often rely on the reaction of a phenol (B47542) with a chloroacetic acid, which can present environmental and efficiency challenges. ontosight.aigoogle.com The future of its synthesis is increasingly pointing towards bio-inspired and biocatalytic routes that offer greater sustainability and stereoselectivity.

Researchers are actively investigating enzyme-catalyzed reactions and the use of microorganisms to produce phenoxyacetic acids, providing a more environmentally friendly alternative to conventional synthesis. ontosight.ai Chemoenzymatic synthesis, which combines biological and chemical transformation steps, has already been successfully implemented for creating enantioenriched aryloxyalkanoic acids, a class to which 2-[2-(aminomethyl)phenoxy]acetic acid belongs. researchgate.net This approach utilizes enzymes for key asymmetric steps, which is difficult to achieve through traditional chemistry, and relies on simple, commercially available starting materials. researchgate.net

Further research will likely focus on:

Enzyme Discovery and Engineering: Identifying or engineering novel enzymes (e.g., from the Old Yellow Enzyme family) with higher specificity and efficiency for the synthesis of complex phenoxyacetic acid derivatives. researchgate.net

Metabolic Engineering: Modifying the metabolic pathways of microorganisms to produce the target compound or its precursors from simple feedstocks. This approach mimics the natural synthesis of complex molecules and can lead to highly efficient and sustainable production processes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design

The process of discovering and optimizing new drugs is notoriously time-consuming and expensive. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to accelerate this process, and the phenoxyacetic acid scaffold is a prime candidate for such innovation. nih.govastrazeneca.com

Since the 1960s, computational methods like quantitative structure-activity relationship (QSAR) have been used to correlate the chemical structure of phenoxyacetic acids with their biological activity. tandfonline.com Modern AI and ML represent a significant leap forward, offering the ability to analyze vast datasets and predict molecular properties with unprecedented accuracy. nih.govnih.gov

Future integration of AI/ML in research on this compound will likely involve:

Generative Models for De Novo Design: Using deep learning algorithms to design novel molecules based on the phenoxyacetic acid scaffold. acm.orgnih.gov These models can learn the underlying rules of chemical structure and generate candidates optimized for specific properties like target binding affinity and low toxicity. acm.org

Predictive Modeling: Developing ML models to accurately predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, reducing the reliance on costly and time-consuming experimental screening. youtube.com

Accelerating the DMTA Cycle: AI-driven automation can significantly speed up the entire Design-Make-Test-Analyze (DMTA) cycle. astrazeneca.comoxfordglobal.com By predicting synthetic routes and prioritizing which compounds to synthesize and test, AI can make the research and development process more efficient and data-driven. astrazeneca.com

This computational approach will enable researchers to explore the chemical space around the this compound scaffold more effectively, leading to the faster identification of new drug candidates and advanced materials.

Investigation of Multi-Targeting Ligands based on the Phenoxyacetic Acid Scaffold

Complex, multifactorial diseases like cancer and neurodegenerative disorders often require therapeutic strategies that can modulate multiple biological targets simultaneously. nih.gov The traditional "one molecule, one target" paradigm is giving way to the development of multi-target-directed ligands (MTDLs). nih.gov The phenoxyacetic acid moiety is an attractive scaffold for designing such ligands due to its presence in a wide range of biologically active compounds. jetir.orgresearchgate.net

The structural similarities between phenoxyacetic acid derivatives and other classes of drugs have already led to the discovery of compounds with multi-target activity. nih.gov For example, certain aryloxyacetic acids have been shown to act on Peroxisome Proliferator-Activated Receptors (PPARs) while also inhibiting the Fatty Acid Amide Hydrolase (FAAH) enzyme. nih.gov

Future research in this area will focus on:

Rational Design of Dual-Target Inhibitors: Combining the phenoxyacetic acid core with other pharmacophores to create single molecules that can inhibit two or more distinct targets. This strategy has been successfully used to create dual inhibitors for targets like histone deacetylases (HDACs) and topoisomerase II. bohrium.comnih.govnih.gov

Fragment-Based Drug Discovery: Using the phenoxyacetic acid structure as a core fragment and building upon it to design ligands that can interact with multiple binding sites or proteins.

Systems Biology Approach: Employing computational and systems biology tools to identify optimal target combinations for specific diseases and then designing MTDLs based on the this compound scaffold to modulate these targets.

By leveraging its versatile chemical structure, researchers can develop novel MTDLs that may offer superior efficacy and a reduced risk of drug resistance compared to single-target agents. nih.gov

Development of Advanced Analytical Methods for Characterization in Complex Matrices

The detection and quantification of this compound and its metabolites in complex biological and environmental matrices are crucial for pharmacokinetic studies, clinical diagnostics, and environmental monitoring. While established methods exist, there is a continuous drive to develop more sensitive, rapid, and robust analytical techniques.

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing phenoxyacetic acids in water and soil samples. econference.ioresearchgate.net These methods can achieve very low limits of detection (LOD), often in the nanogram-per-liter (ng/L) range, without the need for cumbersome derivatization steps. lcms.czwaters.com

Future developments are expected in the following areas:

Enhanced Chromatographic Separation: The use of ultra-high-performance liquid chromatography (UHPLC) can significantly shorten analysis times and improve separation efficiency for structurally similar phenoxyacetic acid compounds. nih.gov

Electrochemical Sensors: A promising new frontier is the development of electrochemical sensors for the real-time detection of phenoxyacetic acids. deswater.com These sensors can be modified with advanced materials like nanoparticles and polymers to enhance their sensitivity and selectivity, offering a low-cost and portable alternative to traditional laboratory-based methods. deswater.comresearchgate.netnih.gov

Advanced Sample Preparation: Innovations in solid-phase extraction (SPE) and other sample preparation techniques will continue to improve recovery rates and minimize matrix effects, leading to more accurate and reliable quantification in complex samples like blood plasma, urine, and soil extracts. researchgate.netnih.gov

The table below summarizes the performance of current advanced analytical methods for related phenoxyacetic acid compounds, highlighting the sensitivity and efficiency that future methods for this compound will aim to achieve.

Analytical MethodMatrixLimit of Detection (LOD)Key Advantages
UPLC-MS/MS Drinking Water2.5 ng/LHigh sensitivity, direct injection without pre-treatment, rapid analysis. lcms.czwaters.com
UHPLC-MS/MS Groundwater0.00008 - 0.0047 µg/LIncludes a wide range of compounds, simple sample preparation, detects both positive and negative ions in a single run. nih.gov
LC-MS/MS Surface/Ground Water0.01 - 0.05 µg/L (LOQ)No derivatization required, good recovery rates. researchgate.net
Electrochemical Sensor (DPV) Water Samples2 µMLow detection limit, wide linear range, good repeatability. deswater.com

DPV: Differential Pulse Voltammetry; LOQ: Limit of Quantitation

Environmental Impact and Sustainability in Production and Application

As with many widely used chemical compounds, the environmental footprint of producing and using phenoxyacetic acid derivatives is a significant concern. Many compounds within this class are used as herbicides, leading to potential contamination of soil and groundwater. researchgate.netscilit.com The production processes themselves can contribute to greenhouse gas emissions and generate hazardous waste, such as phenolic wastewater. ontosight.aigoogle.com

The future of research in this area is strongly tied to the principles of green and sustainable chemistry. mdpi.com The goal is to redesign production processes and applications to minimize their environmental impact.

Key future research directions include:

Green Synthesis Routes: As discussed in section 8.1, a major focus is the development of synthesis methods that are more environmentally benign. This includes using biocatalysts, safer solvents, and processes that reduce energy consumption and waste generation. ontosight.aimdpi.com

Biodegradability and Environmental Fate: Designing new derivatives of this compound that are more readily biodegradable after their intended use. This involves understanding the mechanisms of environmental degradation, whether through microbial action or photochemical processes, and modifying the molecular structure to enhance these breakdown pathways. nih.gov

Lifecycle Assessment: Conducting comprehensive lifecycle assessments for both existing and new synthesis routes. This analysis evaluates the environmental impact of a product from raw material extraction through production, use, and disposal, providing a holistic view of its sustainability.

Circular Economy Principles: Investigating methods to recover and recycle solvents and catalysts used in the synthesis process, moving towards a more circular production model. google.com

By prioritizing sustainability, the chemical industry can continue to benefit from the utility of the phenoxyacetic acid scaffold while mitigating its impact on the environment.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.